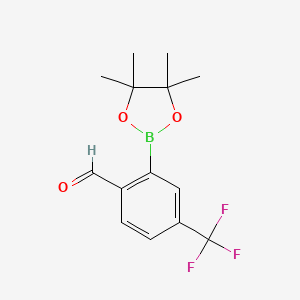

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde is a specialized organic compound characterized by its boronic acid derivative structure. This compound is notable for its trifluoromethyl group, which significantly influences its chemical properties and reactivity. It is often utilized in various chemical synthesis processes, particularly in cross-coupling reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several methods, including the following:

Boronic Acid Derivatization: Starting from 4-(trifluoromethyl)benzaldehyde, the compound can be reacted with boronic acid derivatives under specific conditions to introduce the boronic ester group.

Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative is coupled with an aryl halide in the presence of a palladium catalyst and a base.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale cross-coupling reactions. These reactions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or metal catalysts.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the boronic acid derivative site.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), metal catalysts (e.g., palladium, platinum)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (e.g., amines, alcohols), polar aprotic solvents (e.g., DMF, DMSO)

Major Products Formed:

Oxidation Products: Carboxylic acids, ketones

Reduction Products: Alcohols, amines

Substitution Products: Amides, esters

Aplicaciones Científicas De Investigación

Chemistry: The compound is widely used in organic synthesis, particularly in cross-coupling reactions to form biaryls and other complex organic molecules. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable reagent in synthetic chemistry.

Biology: In biological research, the compound is employed in the development of fluorescent probes and imaging agents. Its unique chemical structure allows for selective binding to biological targets, aiding in the visualization of cellular processes.

Medicine: The compound has potential applications in drug discovery and development. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceuticals, particularly those targeting diseases with a need for fluorinated compounds.

Industry: In the chemical industry, the compound is used in the production of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for applications requiring high-performance materials.

Mecanismo De Acción

The compound exerts its effects primarily through its boronic acid derivative functionality. The boronic acid group can form reversible covalent bonds with diols and other Lewis bases, facilitating various chemical transformations. The trifluoromethyl group enhances the compound's electrophilic character, making it more reactive in certain reactions.

Molecular Targets and Pathways:

Boronic Acid Derivatives: Interact with diols and other Lewis bases.

Trifluoromethyl Group: Enhances electrophilic character, increasing reactivity.

Comparación Con Compuestos Similares

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Uniqueness: 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde stands out due to its trifluoromethyl group, which significantly alters its chemical properties compared to similar boronic acid derivatives. This group enhances its reactivity and stability, making it a valuable reagent in various chemical processes.

Actividad Biológica

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde is a boron-containing compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a dioxaborolane moiety and a trifluoromethyl group attached to a benzaldehyde. Its molecular formula is C13H17BF3NO2, with a molecular weight of 288.07 g/mol .

Mechanisms of Biological Activity

Research indicates that compounds containing boron often exhibit significant biological activities due to their ability to interact with various biomolecules. The biological activity of this compound can be attributed to:

- Enzyme Inhibition : Boron compounds can act as enzyme inhibitors. For instance, they may inhibit proteases or other enzymes critical in disease pathways.

- Antimicrobial Properties : Some studies suggest that similar compounds exhibit antimicrobial effects against resistant strains of bacteria .

- Anticancer Activity : Initial studies indicate potential anticancer properties through the induction of apoptosis in cancer cells .

Biological Activity Data

The following table summarizes key findings related to the biological activity of the compound:

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against multidrug-resistant Staphylococcus aureus and Mycobacterium species. The compound demonstrated MIC values ranging from 4–8 μg/mL, indicating promising antimicrobial properties against resistant strains .

- Anticancer Potential : In vitro studies on the MDA-MB-231 triple-negative breast cancer cell line revealed an IC50 value of 0.126 μM for the compound, suggesting potent inhibitory effects on cell proliferation with a favorable selectivity index compared to normal cells .

Pharmacokinetics

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of the compound. Preliminary data indicate moderate exposure levels and slow elimination rates in animal models. This information is vital for assessing the therapeutic window and safety profiles for potential clinical applications.

Propiedades

IUPAC Name |

2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BF3O3/c1-12(2)13(3,4)21-15(20-12)11-7-10(14(16,17)18)6-5-9(11)8-19/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXGHUSPRZSUDTF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BF3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.